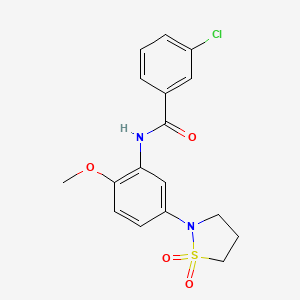![molecular formula C14H18N2O3S B2886692 (2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol CAS No. 338422-59-6](/img/structure/B2886692.png)
(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C14H18N2O3S and a molecular weight of 294.37 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H18N2O3S/c1-16-11(10-17)9-15-14(16)20-8-7-19-13-5-3-12(18-2)4-6-13/h3-6,9,17H,7-8,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a melting point range of 124 - 126 degrees Celsius . It is a solid in its physical form . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Catalytic Applications
Research has demonstrated the utility of compounds with similar structural motifs in catalysis. For example, the encapsulation of molybdenum(VI) complexes with related ligands in zeolites has shown to serve as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, highlighting the potential of such structures in heterogeneous catalysis (Ghorbanloo & Alamooti, 2017).
Fluorescence and Photophysical Properties
Imidazole-based bisphenols and related structures have been explored for their versatile hosting for anions and have shown interesting photophysical properties. This suggests that compounds with similar backbones could be explored for applications in sensing and fluorescence-based assays (Nath & Baruah, 2012).
Antioxidant and Anti-inflammatory Properties
Phenolic compounds from natural sources, which share functional groups with the compound , have demonstrated significant anti-inflammatory and antioxidant activities. This suggests potential for biomedical applications, especially in the development of therapeutic agents aimed at combating oxidative stress and inflammation (Lee et al., 2006).
Proton Exchange Membranes
The synthesis and characterization of sulfonated poly(arylene ether sulfone) copolymers, which incorporate sulfonic acid groups similar to those potentially derivable from the compound , have been investigated for their utility as proton exchange membranes in fuel cells. This highlights the relevance of such chemical structures in energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Synthesis of Fluorescent Probes
The synthesis of specific benzimidazole derivatives and their application as fluorescent probes for Zn²⁺ ions demonstrate the potential utility of structurally related compounds in the development of new diagnostic tools and sensors (Zheng Wen-yao, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
As this compound is intended for research use only , future directions would likely involve further studies to understand its properties, potential applications, and safety profile. Researchers might explore its potential uses in various fields, such as medicine, materials science, or environmental science.
Propiedades
IUPAC Name |
[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3-methylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-16-11(10-17)9-15-14(16)20-8-7-19-13-5-3-12(18-2)4-6-13/h3-6,9,17H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFLHTFWCKPCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCCOC2=CC=C(C=C2)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
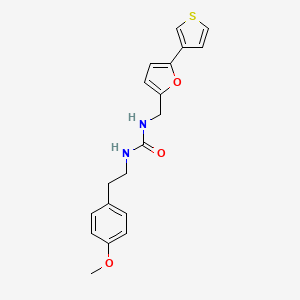
![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)
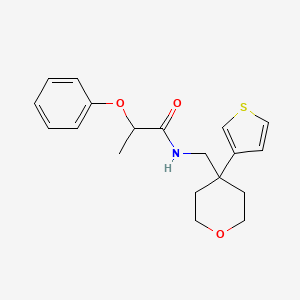
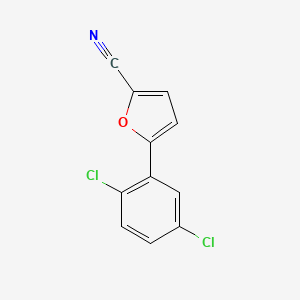
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)
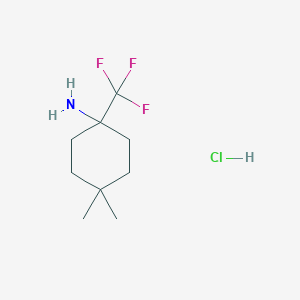
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886625.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
